Cas no 2228797-02-0 ({3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine)

{3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine
- EN300-1952599
- {3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine
- 2228797-02-0
-
- Inchi: 1S/C12H15F2NS/c1-16-10-4-2-3-9(5-10)11(8-15)6-12(13,14)7-11/h2-5H,6-8,15H2,1H3
- InChI Key: DUDKDNXOROZQFI-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)C1(CN)CC(C1)(F)F
Computed Properties
- Exact Mass: 243.08932698g/mol
- Monoisotopic Mass: 243.08932698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 51.3Ų
{3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952599-0.1g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1952599-2.5g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1952599-0.25g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1952599-0.05g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1952599-0.5g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1952599-1g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1952599-1.0g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 1g |
$1272.0 | 2023-05-26 | ||
Enamine | EN300-1952599-10.0g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 10g |
$5467.0 | 2023-05-26 | ||
Enamine | EN300-1952599-10g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1952599-5.0g |
{3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine |
2228797-02-0 | 5g |
$3687.0 | 2023-05-26 |
{3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine Related Literature
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on {3,3-difluoro-1-3-(methylsulfanyl)phenylcyclobutyl}methanamine
Comprehensive Overview of {3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine (CAS No. 2228797-02-0)
The compound {3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine (CAS No. 2228797-02-0) is a fluorinated cyclobutyl derivative with a unique structural framework, combining a difluorocyclobutane core and a methylsulfanylphenyl substituent. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. Its fluorine-rich architecture enhances metabolic stability and bioavailability, making it a promising candidate for drug discovery programs targeting CNS disorders, inflammatory diseases, and enzyme modulation.
Recent studies highlight the growing demand for fluorinated building blocks in medicinal chemistry, driven by their ability to improve drug-like properties. The 3,3-difluorocyclobutyl moiety in this compound is particularly noteworthy, as it mimics bioisosteres of carbonyl or carboxyl groups while offering superior lipophilicity. Researchers are actively exploring its applications in protease inhibitors and GPCR-targeted therapies, aligning with trends in personalized medicine and precision drug design.
From a synthetic perspective, CAS No. 2228797-02-0 exemplifies advancements in green chemistry and catalysis. The incorporation of a methylsulfanyl group enables selective functionalization via cross-coupling reactions, a hot topic in organosulfur chemistry. This aligns with industry efforts to reduce heavy metal catalysts, addressing environmental concerns raised in forums like the ACS Green Chemistry Institute.
The compound's physicochemical properties—such as its logP (~2.8) and hydrogen bond acceptors (3)—suggest favorable ADME profiles, a key focus in AI-driven drug discovery. Computational models, including molecular docking and QSAR analyses, predict high affinity for kinase targets, resonating with the rise of kinase inhibitor therapies in oncology. These insights are frequently searched in databases like PubChem and ChEMBL.
Ongoing patent analyses reveal that derivatives of {3,3-difluoro-1-[3-(methylsulfanyl)phenyl]cyclobutyl}methanamine are being evaluated for neuroprotective effects, coinciding with global interest in neurodegenerative disease treatments. Its structural similarity to FDA-approved fluorinated drugs (e.g., fluoxetine) further underscores its potential. However, rigorous toxicity screening and metabolic stability assays remain critical, as emphasized in recent ICH guidelines.
In material science, the compound's rigid cyclobutane scaffold offers applications in liquid crystal formulations and polymeric materials, topics trending in advanced material research. Its thermal stability (>200°C) makes it suitable for high-performance coatings, a sector projected to grow at 5.8% CAGR (2023–2030).
For researchers sourcing CAS No. 2228797-02-0, quality control via HPLC (>98% purity) and NMR characterization is essential. Suppliers often highlight its availability in GMP-grade quantities, reflecting demand from contract research organizations (CROs). Storage recommendations (-20°C under argon) align with best practices for air-sensitive compounds, a common query in chemical handling forums.
Future directions may explore the compound's role in bioconjugation (e.g., antibody-drug conjugates) and PET tracer development, leveraging its fluorine-19 NMR properties. As the industry shifts toward fragment-based drug discovery, this molecule’s balanced molecular weight (~257 g/mol) positions it as a valuable scaffold.
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